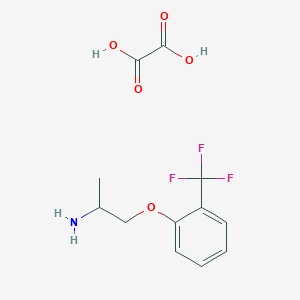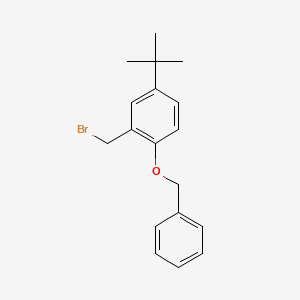
2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common synthetic route involves the cycloaddition reaction between an azide and an alkyne, using copper(I) catalysts to form the triazole ring. The chloromethyl group can then be introduced via chloromethylation.
Alternative methods may involve the direct chloromethylation of a phenyltriazole compound.
Industrial Production Methods:
Large-scale production typically follows similar synthetic routes but is optimized for yield and cost-efficiency. Techniques such as continuous flow chemistry may be employed to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where the triazole ring may be modified to introduce new functional groups.
Reduction: : Reduction reactions may target the chloromethyl group, converting it to a methyl or other derivatives.
Substitution: : The chloromethyl group is a good leaving group, making this compound prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium or other metal catalysts.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides in basic conditions.
Major Products:
Oxidation can yield various hydroxylated or carboxylated derivatives.
Reduction typically results in the formation of simpler methyl derivatives.
Substitution reactions produce a variety of substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in designing new bioactive molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Studied for its pharmacological properties, potentially serving as a scaffold for new drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
Effect Mechanism: This compound's bioactivity, if applicable, often involves interactions with biological macromolecules, altering their structure or function.
Molecular Targets and Pathways: Can target various enzymes and proteins, affecting metabolic pathways or signal transduction mechanisms in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-Phenyl-1H-1,2,3-triazole
4-(Chloromethyl)phenyl-1,2,3-triazole
2-Methyl-2H-1,2,3-triazole
Highlighting Uniqueness:
Compared to 1-Phenyl-1H-1,2,3-triazole, the presence of the chloromethyl group in 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole significantly enhances its reactivity and versatility in synthetic chemistry.
When compared to 4-(Chloromethyl)phenyl-1,2,3-triazole, the position of the chloromethyl group in the 2-position provides unique steric and electronic properties, leading to different reactivity and application potentials.
2-Methyl-2H-1,2,3-triazole, lacking a chloromethyl group, does not offer the same scope for substitution reactions, making this compound more versatile.
Hope that covers everything you needed!
Propriétés
IUPAC Name |
2-[3-(chloromethyl)phenyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWRRSPNXLMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076222.png)







